Tetrahydrofluoroene 52

説明

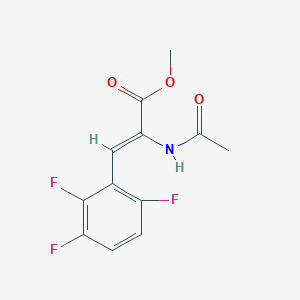

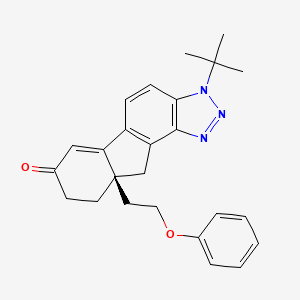

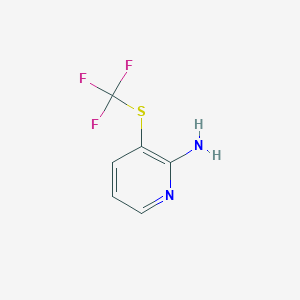

Tetrahydrofluoroene 52, also known as MK-6913, is a potent and selective estrogen receptor β agonist . It is a highly substituted tetrahydrofluorene derivative .

Molecular Structure Analysis

The molecular structure of this compound is complex. The molecular formula is C25H27N3O2 . More detailed structural analysis would require specific scientific techniques and tools.科学的研究の応用

Biotransformation in Rabbits

Research has shown that 2,3,3,3-tetrafluoropropene (HFO-1234yf), a fluorocarbon replacement with low global warming potential, undergoes biotransformation in rabbits. Upon exposure, the predominant metabolite identified was N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, along with other metabolites such as S-(3,3,3-Trifluoro-2-hydroxypropanyl)mercaptolactic acid and inorganic fluoride, indicating a low extent of biotransformation (Schuster et al., 2010) Schuster, Bertermann, Rusch, & Dekant, 2010.

Molecular Modeling for Refrigerant Applications

Molecular modeling has been used to predict the thermophysical properties of 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf) for its application as an alternative refrigerant. The developed force field enables reliable predictions of vapor-liquid equilibria, supporting its use in technical applications (Raabe & Maginn, 2010) Raabe & Maginn, 2010.

Cancer Risk Assessment

A comprehensive study investigated the cancer risk among workers exposed to tetrafluoroethylene in the production of fluorinated polymers. The study found increased risks for liver and kidney cancers and leukemia but highlighted the need for further research to conclusively confirm or refute the hypothesis that tetrafluoroethylene is carcinogenic to humans (Consonni et al., 2013) Consonni, Straif, Symons, Tomenson, van Amelsvoort, Sleeuwenhoek, Cherrie, Bonetti, Colombo, Farrar, & Bertazzi, 2013.

Difluoromethylation and Trifluoromethylation Reagents

Tetrafluoroethane β-sultone (TFES) has been identified as a precursor for various fluorinating reagents, enabling difluoromethylation and trifluoromethylation reactions. These reactions are crucial for the design of drug candidates and synthesis of novel functional materials, highlighting the importance of TFES derivatives in medicinal chemistry and material science (Zhang, Chen, Guo, Xiao, & Gu, 2014) Zhang, Chen, Guo, Xiao, & Gu, 2014.

Gas Permeation Properties of Fluorine-Silica Membranes

The development of fluorine-silica membranes using triethoxyfluorosilane (TEFS) has demonstrated significant potential for molecular sieving applications. These membranes show high H2 permeance and selectivity, making them suitable for processes such as methylcyclohexane (MCH) dehydrogenation to produce toluene (TOL), thereby contributing to advancements in separation technologies (Kanezashi, Matsutani, Wakihara, Nagasawa, Okubo, & Tsuru, 2017) Kanezashi, Matsutani, Wakihara, Nagasawa, Okubo, & Tsuru, 2017.

作用機序

特性

IUPAC Name |

(9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-9,10-dihydro-8H-indeno[2,1-e]benzotriazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLIIGQPIKTONH-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CC[C@]4(C3)CCOC5=CC=CC=C5)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)

![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)